3-(benzyloxy)-N,N-diethylbenzamide
Description
3-(Benzyloxy)-N,N-diethylbenzamide is a substituted benzamide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 3-position of the benzamide ring and diethyl substituents on the amide nitrogen. This structural motif confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry, particularly in opioid receptor modulation .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,N-diethyl-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)18(20)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
NYHUWYFTGOJLJP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the SNC Series
The SNC series of delta-opioid agonists shares the N,N-diethylbenzamide core but varies in substituents at the 3-position of the benzyl ring:
- SNC80 : 3-Methoxy substituent.
- SNC86 : 3-Hydroxy substituent.
- SNC162: No oxygen substituent (3-phenyl).
Key Findings :
- Potency and Efficacy: SNC86 (3-hydroxy) exhibits the highest potency and efficacy in vitro (GTPγS binding) and in vivo (antinociception, locomotor stimulation), followed by SNC80 (3-methoxy) and SNC162 (3-phenyl) . The hydroxyl group in SNC86 enhances hydrogen bonding with the delta-opioid receptor, while the methoxy group in SNC80 may introduce steric hindrance or reduced electronic effects .
- Metabolism : SNC80 is metabolized to SNC86 (3-hydroxy derivative) in vivo, suggesting that its behavioral effects are mediated partly by its active metabolite .
- Safety : SNC80 and SNC86 show reduced convulsive effects compared to the parent compound BW373U86, highlighting the role of substituents in toxicity profiles .
N,N-Diethyl-3-methylbenzamide (DEET Analogue)
- Structure : 3-Methyl substituent instead of benzyloxy.
- Applications : Widely used as an insect repellent (DEET).
- Comparison :
3-Methoxy-N,N-dimethylbenzamide
- Structure : Methoxy group at the 3-position and dimethyl substituents on the amide nitrogen.
- Lower molecular weight (179.22 g/mol) may enhance solubility but reduce bioavailability compared to the bulkier benzyloxy derivative .
Hydrazide Derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide)
- Structure : Benzamide core with hydrazide functional groups.
- Comparison :
Data Table: Key Properties of Selected Compounds
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